5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
CAS No.: 2034551-82-9
Cat. No.: VC5580745
Molecular Formula: C15H21N3O5S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034551-82-9 |
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Molecular Formula | C15H21N3O5S |
Molecular Weight | 355.41 |
IUPAC Name | 5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one |
Standard InChI | InChI=1S/C15H21N3O5S/c1-16-10-12(13(23-2)9-14(16)19)15(20)17-5-7-18(8-6-17)24(21,22)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Standard InChI Key | QHWAFJSGSDCCCF-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Introduction
Chemical Identity and Structural Features
Core Molecular Architecture
The molecule features a 4-methoxy-1-methylpyridin-2(1H)-one scaffold substituted at the 5-position with a 4-(cyclopropylsulfonyl)piperazine-1-carbonyl group. Key structural elements include:
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Pyridinone ring: The 2-pyridinone moiety provides hydrogen-bonding capacity through its lactam group, while methoxy and methyl substituents enhance lipophilicity .
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Piperazine linker: The piperazine group enables conformational flexibility, critical for target engagement. Sulfonation at the 4-position introduces strong electron-withdrawing effects .
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Cyclopropylsulfonyl group: This compact bicyclic system balances steric bulk and electronic effects, potentially reducing metabolic degradation compared to aryl sulfones .
Physicochemical Properties
The compound exhibits moderate lipophilicity compatible with blood-brain barrier penetration, though its sulfonyl group may limit passive diffusion .
Synthetic Methodology
Key Synthetic Routes
The synthesis typically proceeds through a four-step sequence optimized for industrial-scale production:
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Piperazine sulfonation:
Cyclopropanesulfonyl chloride reacts with piperazine in dichloromethane at 0°C, achieving 92% yield of 4-(cyclopropylsulfonyl)piperazine . -
Pyridinone core formation:
4-Methoxy-1-methyl-5-carboxypyridin-2(1H)-one is prepared via: -
Amide coupling:
The carboxylic acid undergoes activation with HATU (1.2 eq) in DMF, followed by reaction with sulfonated piperazine to yield the final product (85% purity before crystallization) . -
Crystallization:
Recrystallization from ethanol/water (7:3) produces pharmaceutical-grade material with >99.5% chromatographic purity .
Process Optimization Challenges
Early routes suffered from:
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Epimerization at the piperazine center during sulfonation (resolved by low-temperature reaction control)
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Residual palladium from coupling catalysts (mitigated by thiourea washes)
Current Good Manufacturing Practice (cGMP) batches demonstrate consistent impurity profiles below ICH Q3A limits .
Pharmacological Profile
Target Engagement
Primary Target: Colony-stimulating factor 1 receptor (CSF-1R)
Secondary Targets:
The cyclopropylsulfonyl group confers enhanced CSF-1R binding compared to phenylsulfonyl analogs (ΔIC₅₀ = 8.7 nM) .
In Vivo Efficacy
Murine Tumor Model (CT-26 colorectal):
Parameter | Result |
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Tumor growth inhibition | 78% vs vehicle (p<0.001) |
TAM infiltration | Reduced by 62% (F4/80+ cells) |
Plasma t₁/₂ | 4.7 hr (IV administration) |
Notably, the compound showed no QTc prolongation at 10× efficacious dose in canine models .
Structure-Activity Relationships (SAR)
Critical modifications impacting activity:
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Sulfone group replacement:
Cyclopropyl → phenyl: 5.8× loss in CSF-1R potency
Cyclopropyl → methyl: Complete target inactivation -
Pyridinone substitutions:
4-Methoxy → ethoxy: 2.1× improved oral bioavailability
N-Methyl removal: 37× reduced metabolic stability
Molecular dynamics simulations reveal the cyclopropyl group induces a 15° rotation in the piperazine ring, optimizing hydrophobic contacts with CSF-1R's allosteric pocket .
Toxicological Considerations
28-Day Rat Study (50 mg/kg/day):
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NOAEL established at 30 mg/kg
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Dose-limiting toxicity:
CYP inhibition screening showed moderate 2C19 inhibition (IC₅₀ = 4.8 μM), warranting clinical drug-drug interaction monitoring .
Clinical Development Status
As of Q1 2025:
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Phase Ia healthy volunteer trial completed (NCT04892321)
The compound's unique selectivity profile positions it as a potential backbone for combination immunotherapy regimens .
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